![molecular formula C18H22N6 B5764054 1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine” are not explicitly mentioned in the available literature .Scientific Research Applications
Drug Discovery and Development
The pyrazolopyrimidine scaffold is a common feature in many pharmacologically active compounds. This structure is particularly interesting in the realm of drug discovery due to its potential to interact with various biological targets. The benzyl and piperazinyl substituents on the pyrazolopyrimidine core can be modified to create derivatives with specific binding affinities, which can lead to the development of new therapeutic agents .
Antimicrobial Agents
Compounds with the pyrazolopyrimidine moiety have shown promise as antimicrobial agents. They can be synthesized and screened for activity against a range of bacterial and fungal strains. The presence of the benzyl and piperazinyl groups may enhance the compound’s ability to penetrate microbial cell walls and interfere with essential biological processes .
Anticancer Research
The structural complexity of 1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine allows for interactions with various cellular targets, which is crucial in cancer research. Derivatives of this compound could be designed to inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival .
Neurological Studies
Piperazine derivatives are known to exhibit neurological activity, and their incorporation into the pyrazolopyrimidine framework could lead to new insights in neuropharmacology. Research in this area could explore the compound’s potential effects on neurotransmitter systems and its applicability in treating neurological disorders .
Material Science
The benzyl and piperazinyl groups attached to the pyrazolopyrimidine core could influence the compound’s physical properties, making it a candidate for material science applications. Its molecular structure could be utilized in the design of organic semiconductors, photovoltaic materials, or as a building block for complex molecular architectures .
Agricultural Chemistry
In the field of agricultural chemistry, such heterocyclic compounds could be investigated for their potential use as growth regulators or pesticides. The ability to modify the compound’s structure allows for the optimization of its activity and selectivity towards agricultural pests .
Analytical Chemistry
This compound, due to its unique structure, could serve as a standard or reagent in analytical chemistry. It might be used in chromatography, spectroscopy, or as a reference compound in the quantification of other substances .
Chemical Biology
In chemical biology, the compound’s interaction with biological macromolecules could be studied. It could be used as a probe to understand biological processes at the molecular level or as a tool to manipulate these processes in a controlled manner .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-2-22-8-10-23(11-9-22)17-16-12-21-24(18(16)20-14-19-17)13-15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQYTDYBLAFQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazinyl)-1-benzylpyrazolo[5,4-d]pyrimidine |
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